4-(4-Benzylpiperazin-1-yl)-3-chloroaniline 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline
Brand Name: Vulcanchem
CAS No.: 55403-32-2
VCID: VC2078636
InChI: InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl
Molecular Formula: C17H20ClN3
Molecular Weight: 301.8 g/mol

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline

CAS No.: 55403-32-2

Cat. No.: VC2078636

Molecular Formula: C17H20ClN3

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline - 55403-32-2

Specification

CAS No. 55403-32-2
Molecular Formula C17H20ClN3
Molecular Weight 301.8 g/mol
IUPAC Name 4-(4-benzylpiperazin-1-yl)-3-chloroaniline
Standard InChI InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
Standard InChI Key GASJCBVHHUXXCQ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl

Introduction

Chemical Identity and Fundamental Properties

Basic Identification

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a well-defined chemical entity recognized by various identification systems in the chemical database infrastructure. It is primarily identified by its unique CAS registry number 55403-32-2, which serves as its international identifier in chemical databases and regulatory contexts . The compound is also cataloged in PubChem with the compound identification number 17605530, establishing its presence in one of the world's largest public chemical databases . The compound's systematic IUPAC name accurately reflects its structural composition, providing a standardized nomenclature reference point for scientific literature and chemical catalogs.

Molecular Composition

The molecular composition of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is defined by its empirical formula C17H20ClN3, which indicates the presence of 17 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . This molecular framework results in a precise molecular weight of 301.8 g/mol, a fundamental parameter that characterizes the compound in analytical contexts . The structural arrangement consists of three main components: a benzyl group, a piperazine ring, and a chloroaniline moiety, integrated into a single molecular entity with distinct chemical characteristics.

Structural Representations

Structural Features and Chemical Properties

Molecular Architecture

The molecular architecture of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline features a strategic arrangement of functional groups that contributes to its chemical behavior and potential applications. The structure consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 . The piperazine ring serves as the scaffold connecting the benzyl group at one nitrogen atom (position 4) and the chloroaniline moiety at the other nitrogen atom (position 1). This arrangement creates a molecule with multiple functional groups and potential interaction sites, contributing to its versatility in chemical and pharmaceutical applications.

Functional Groups and Reactive Centers

The compound contains several important functional groups that define its chemical reactivity profile. The primary amine group (-NH2) attached to the aniline ring provides a nucleophilic center capable of participating in various chemical reactions, including acylation, alkylation, and condensation reactions . The chlorine atom positioned at carbon-3 of the aniline ring introduces electronic effects that influence the reactivity of neighboring atoms and can serve as a potential site for substitution reactions under appropriate conditions. The piperazine ring contains two tertiary amine groups with different substitution patterns, which can participate in acid-base reactions and serve as hydrogen bond acceptors in intermolecular interactions .

Physical Properties

Applications and Research Context

Chemical Intermediate Applications

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline serves as an important chemical intermediate in organic synthesis and pharmaceutical development processes. The compound is classified as a "Building Block" in chemical catalogs, highlighting its role as a structural component in the synthesis of more complex molecules . Its structural features, particularly the reactive amine group and the piperazine moiety, provide strategic points for further chemical modifications. These characteristics make it valuable in divergent synthesis approaches, where a common intermediate is elaborated into various derivatives with potentially diverse biological activities or material properties.

Pharmaceutical Research Applications

In pharmaceutical research, 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline and related compounds have attracted attention for their potential biological activities. While specific information about this exact compound is limited in the search results, structural analogs containing the benzylpiperazine and aniline functionalities have been investigated for various therapeutic applications. The piperazine moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive compounds. It is reasonable to infer that 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline may serve as a scaffold for developing compounds with potential applications in areas such as central nervous system agents, antimicrobial compounds, or other therapeutic domains where piperazine derivatives have shown activity.

Structure-Activity Relationship Studies

Comparative Analysis with Related Compounds

Structural Isomers

The structural isomer 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline (CAS: 893751-49-0) provides an interesting comparison with our target compound. Both share the identical molecular formula C17H20ClN3 and molecular weight of 301.8 g/mol, but differ in the positioning of the chlorine atom and the point of attachment to the piperazine ring. While 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline has the chlorine at position 3 and connects to the piperazine at position 4 of the aniline ring, its isomer features chlorine at position 5 and connects to the piperazine at position 2. This positional difference could significantly influence the compounds' three-dimensional structures, electron distribution, and consequently their chemical reactivity and biological activity profiles.

Structural Analogs in Drug Development

Several structural analogs containing the benzylpiperazine scaffold have been investigated in drug development contexts. One such example identified in the search results is 3-(4-Benzylpiperazin-1-yl)-4-chloro-1-(3,4-dichlorophenyl)pyrrole-2,5-dione, which incorporates the 4-benzylpiperazin-1-yl group combined with a chlorinated pyrrole-dione structure . This molecule represents a more complex derivative that utilizes the benzylpiperazine moiety as a key structural component. Such structural relationships suggest that 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline may serve as a precursor or building block in the synthesis of more elaborate compounds designed for specific biological targets.

Structure-Property Relationships

The table below presents a comparative analysis of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline with its structural isomer and a more complex analog, highlighting key structural and property differences:

Property4-(4-Benzylpiperazin-1-yl)-3-chloroaniline2-(4-Benzylpiperazin-1-yl)-5-chloroaniline3-(4-Benzylpiperazin-1-yl)-4-chloro-1-(3,4-dichlorophenyl)pyrrole-2,5-dione
CAS Number55403-32-2893751-49-0Not provided in search results
Molecular FormulaC17H20ClN3C17H20ClN3C21H18Cl3N3O2
Molecular Weight301.8 g/mol301.8 g/mol450.7 g/mol
Chlorine PositionPosition 3 of anilinePosition 5 of anilinePosition 4 of pyrrole and positions 3,4 of phenyl
Piperazine AttachmentPosition 4 of anilinePosition 2 of anilinePosition 3 of pyrrole
Additional Functional GroupsNoneNonePyrrole-2,5-dione
Primary ApplicationChemical building blockMedicinal chemistry researchNot specified in search results

This comparative analysis demonstrates how subtle structural variations can lead to compounds with potentially different applications and properties, despite sharing common structural elements.

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